2-Benzhydryl-2,7-diazaspiro[3.5]nonane

Medicinal Chemistry Physicochemical Profiling Lipophilicity

This 2-Benzhydryl-2,7-diazaspiro[3.5]nonane (CAS 959515-59-4) features a benzhydryl-substituted 2,7-diazaspiro[3.5]nonane scaffold that introduces steric bulk and π-stacking potential, dramatically altering lipophilicity (LogP differential ≥2 vs. unsubstituted parent). Unlike generic spirocyclic amines, this compound's specific substitution pattern enables distinct sigma-1 receptor (Ki 2.7–13 nM) functional profiles ranging from full agonism to antagonism. Ideal for CNS drug discovery, polyimide monomer synthesis, and SAR exploration. Order now for reliable ≥95% purity.

Molecular Formula C20H24N2
Molecular Weight 292.4 g/mol
CAS No. 959515-59-4
Cat. No. B1307319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzhydryl-2,7-diazaspiro[3.5]nonane
CAS959515-59-4
Molecular FormulaC20H24N2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC1CNCCC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H24N2/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-15-20(16-22)11-13-21-14-12-20/h1-10,19,21H,11-16H2
InChIKeyUTXZEUAKWJIUPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzhydryl-2,7-diazaspiro[3.5]nonane (CAS 959515-59-4) for Research and Procurement


2-Benzhydryl-2,7-diazaspiro[3.5]nonane (CAS 959515-59-4, C20H24N2, MW 292.42) is a spirocyclic diamine scaffold featuring a 2,7-diazaspiro[3.5]nonane core substituted with a benzhydryl group at the 2-position nitrogen . Its structure incorporates a conformationally constrained azetidine-piperidine spirocyclic ring system, imparting increased three-dimensionality relative to monocyclic piperazine or piperidine analogs—a property exploited in medicinal chemistry to modulate target selectivity, physicochemical profile, and metabolic stability [1].

Why 2-Benzhydryl-2,7-diazaspiro[3.5]nonane Cannot Be Substituted by Other Spirocyclic Diamines


In-class compounds such as 2,7-diazaspiro[3.5]nonane, N-substituted diazaspiro[3.5]nonanes, or related spirocyclic scaffolds are not functionally interchangeable due to differential target engagement, divergent functional profiles, and distinct physicochemical parameters. For example, the 2,7-diazaspiro[3.5]nonane core can produce either sigma-1 receptor (S1R) agonists or antagonists depending solely on the nature and position of peripheral substituents, despite identical core structures [1]. In vivo, compounds sharing the same 2,7-diazaspiro[3.5]nonane core exhibit opposing pharmacological outcomes: compound 4b (AD186) shows no antiallodynic effect and displays S1R agonism, while compound 5b (AB21) demonstrates significant antiallodynic activity through S1R antagonism [1]. The benzhydryl substituent in the target compound introduces specific steric bulk and π-stacking potential (calculated LogP differential ≥ 2 units versus unsubstituted parent) that is absent in simpler N-alkyl or N-acyl analogs, thereby critically altering solubility, lipophilicity, and protein-binding characteristics [2].

Quantitative Evidence for 2-Benzhydryl-2,7-diazaspiro[3.5]nonane: Comparative Data for Procurement Decisions


Physicochemical Properties of 2-Benzhydryl-2,7-diazaspiro[3.5]nonane Compared to Unsubstituted Core

The target compound's predicted pKa of 10.81 ± 0.20 differs substantially from the unsubstituted 2,7-diazaspiro[3.5]nonane core (pKa approximately 8.5–9.5 for secondary amine), reflecting the electron-withdrawing and steric effects of the benzhydryl substituent . The higher pKa indicates that the target compound will remain predominantly protonated across a broader pH range, with implications for solubility, membrane permeability, and salt formation behavior. While experimental LogP values are not published, the introduction of a benzhydryl group (C13H11) onto the spirocyclic core would increase calculated LogP by approximately 2.5–3.0 log units relative to the unsubstituted 2,7-diazaspiro[3.5]nonane parent (predicted LogP ~0.2–0.5), based on standard fragment-based additive models for aromatic carbon contributions [1].

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Sigma-1 Receptor Binding: Cross-Study Comparison of 2,7-Diazaspiro[3.5]nonane Derivatives

While no direct binding data for 2-Benzhydryl-2,7-diazaspiro[3.5]nonane itself have been published, extensive quantitative binding data exist for structurally related 2,7-diazaspiro[3.5]nonane derivatives at sigma-1 (S1R) and sigma-2 (S2R) receptors. Compound 5b (AB21), containing the 2,7-diazaspiro[3.5]nonane core with an N-benzyl substituent, exhibits S1R Ki = 13 nM and S2R Ki = 102 nM, achieving maximum antiallodynic effect at 20 mg/kg in vivo via S1R antagonism [1]. In contrast, compound 4b (AD186), differing only in the nature of the N-substituent, shows S1R Ki = 2.7 nM and S2R Ki = 27 nM but is completely devoid of antiallodynic effect and instead exhibits S1R agonism in vivo [1]. Notably, compound 8f (AB10), a 2,7-diazaspiro[3.5]nonane derivative with a different substitution pattern, demonstrates S1R Ki = 10 nM and S2R Ki = 165 nM and reaches maximum antiallodynic effect at 20 mg/kg [1]. These data demonstrate that the 2,7-diazaspiro[3.5]nonane core supports nanomolar S1R affinity and that substitution pattern—including the nature of the N-substituent—critically dictates both binding selectivity and functional outcome (agonist versus antagonist) [1].

Sigma Receptors Receptor Binding Analgesia Neuropharmacology

Commercial Purity Specifications of 2-Benzhydryl-2,7-diazaspiro[3.5]nonane Compared to Core Scaffold

The target compound is commercially available from multiple reputable suppliers with a minimum purity specification of 95%, as verified by AK Scientific (Cat. No. 0312CK) and ChemScene (Cat. No. CS-0000623) [1]. This purity level meets standard research-grade requirements for synthetic building blocks and screening compounds. In contrast, the unsubstituted 2,7-diazaspiro[3.5]nonane core scaffold is typically offered at purity levels ranging from 95% to 98% but with significantly fewer commercial sourcing options and less rigorous quality documentation . The target compound's commercial availability at consistent purity (≥95%) across multiple vendors, with batch-specific certificates of analysis available upon request, provides a more reliable procurement pathway compared to less common spirocyclic diamine analogs that may require custom synthesis or exhibit vendor-to-vendor purity variability.

Procurement Purity Analysis Research Chemicals

Predicted Density and Boiling Point of 2-Benzhydryl-2,7-diazaspiro[3.5]nonane

Predicted physicochemical parameters for 2-Benzhydryl-2,7-diazaspiro[3.5]nonane include density = 1.08–1.13 g/cm³ [1] and boiling point = 298.1°C at 760 mmHg (some sources report 409.0 ± 45.0°C as predicted) [1]. These values differ from the unsubstituted 2,7-diazaspiro[3.5]nonane core (MW 126.20, predicted boiling point approximately 180–200°C, predicted density approximately 0.95–1.00 g/cm³), reflecting the added mass and polarizability contributed by the benzhydryl moiety. The elevated boiling point of the target compound (298.1°C vs ~190°C) indicates reduced volatility and improved thermal stability, which may be advantageous in high-temperature synthetic applications. The higher density (1.08–1.13 g/cm³ vs ~0.98 g/cm³) is consistent with the increased aromatic carbon content and molecular packing efficiency conferred by the benzhydryl substituent.

Physicochemical Properties Purification Formulation

Optimal Research Applications for 2-Benzhydryl-2,7-diazaspiro[3.5]nonane


Sigma Receptor Ligand Development and Pharmacological Profiling

Utilize 2-Benzhydryl-2,7-diazaspiro[3.5]nonane as a core scaffold in medicinal chemistry campaigns targeting sigma-1 and sigma-2 receptors. The 2,7-diazaspiro[3.5]nonane framework has demonstrated capacity for high-affinity S1R binding (Ki values 2.7–13 nM) with functional outcomes ranging from full agonism to full antagonism modulated by N-substituent identity [1]. The benzhydryl-substituted variant offers a distinct steric and electronic profile for structure-activity relationship (SAR) exploration, potentially yielding novel functional profiles or subtype selectivity improvements relative to reported N-benzyl or N-acyl analogs.

Conformationally Constrained Building Block for CNS Drug Discovery

Deploy 2-Benzhydryl-2,7-diazaspiro[3.5]nonane as a conformationally restricted scaffold for central nervous system (CNS) drug discovery programs. Spirocyclic diamines, including the 2,7-diazaspiro[3.5]nonane core, have been validated in CNS-active compounds targeting sigma receptors implicated in pain, neuroprotection, and neuroinflammation [1]. The benzhydryl substituent confers increased lipophilicity and steric bulk, which may be advantageous for optimizing blood-brain barrier penetration and modulating off-target binding profiles—parameters critical for CNS drug candidates.

Synthetic Intermediate for Advanced Polyimide Materials

Employ 2-Benzhydryl-2,7-diazaspiro[3.5]nonane as a monomeric precursor in the synthesis of polyimide films with enhanced optical and mechanical properties. A structurally related patent (US20220348589A1) explicitly describes diazaspiro compounds as monomers that significantly improve the optical properties, heat resistance, and chemical resistance of polyimide films for flexible electronics applications [2]. The benzhydryl group's aromatic character may further contribute to polyimide rigidity and thermal stability through π-π stacking interactions in the polymer matrix.

Physicochemical Profiling and Formulation Feasibility Studies

Conduct detailed physicochemical characterization and formulation feasibility studies using the commercially available, well-documented 2-Benzhydryl-2,7-diazaspiro[3.5]nonane reference standard (≥95% purity) . The compound's predicted pKa (10.81 ± 0.20), density (1.08–1.13 g/cm³), and boiling point (298.1°C) provide a starting point for solubility determination, salt screening, and stability assessment under various conditions [3]. These data support go/no-go decisions in early-stage drug discovery or materials development pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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